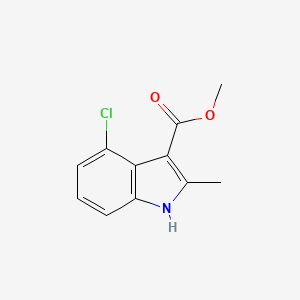![molecular formula C7H6ClN5O B8617716 N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide](/img/structure/B8617716.png)
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide
概要
説明
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is an organic compound belonging to the class of heterocyclic compounds It contains a triazole ring fused with a pyridazine ring, which is further substituted with a chloro group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3-chloro-6-hydrazinylpyridazine. This intermediate is then reacted with acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological targets, including its antibacterial and antifungal properties.
Industrial Applications:
作用機序
The mechanism of action of N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- N-methyl-N-(3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide
- N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides
Uniqueness
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and acetamide moiety contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C7H6ClN5O |
|---|---|
分子量 |
211.61 g/mol |
IUPAC名 |
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c1-4(14)9-5-2-3-6-10-11-7(8)13(6)12-5/h2-3H,1H3,(H,9,12,14) |
InChIキー |
LYWGMZYNPZKUIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN2C(=NN=C2Cl)C=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B8617652.png)








![2-[4-(chloromethyl)phenoxy]Pyrimidine](/img/structure/B8617704.png)


